molecular formula C14H8ClN3O4 B2710099 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone CAS No. 338412-68-3

6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B2710099
CAS No.: 338412-68-3
M. Wt: 317.69
InChI Key: NXWSVJJVNIFUPP-UHFFFAOYSA-N
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Description

6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a quinazolinone derivative known for its diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitrophenyl group attached to the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and chlorination steps. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone
  • 6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
  • 6-chloro-3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

6-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4/c15-9-3-6-12-11(7-9)14(19)17(20)13(16-12)8-1-4-10(5-2-8)18(21)22/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWSVJJVNIFUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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